molecular formula C18H26N2O3 B6417819 3,3-dimethyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}butanamide CAS No. 1060329-52-3

3,3-dimethyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}butanamide

Cat. No. B6417819
CAS RN: 1060329-52-3
M. Wt: 318.4 g/mol
InChI Key: DHLRDAYPIJJOTO-UHFFFAOYSA-N
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Description

“3,3-dimethyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}butanamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound . It seems to contain a morpholine ring, which is an organic chemical compound having the chemical formula O(C H 2 CH 2) 2 NH . This heterocycle features both amine and ether functional groups .


Chemical Reactions Analysis

The specific chemical reactions involving “3,3-dimethyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}butanamide” are not detailed in the available sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,3-dimethyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}butanamide” are not detailed in the available sources .

Mechanism of Action

The mechanism of action for this compound is not specified in the available sources .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available sources .

Future Directions

The future directions for research or applications involving “3,3-dimethyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}butanamide” are not specified in the available sources .

properties

IUPAC Name

3,3-dimethyl-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-18(2,3)13-16(21)19-15-6-4-14(5-7-15)12-17(22)20-8-10-23-11-9-20/h4-7H,8-13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLRDAYPIJJOTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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